molecular formula C20H27N3O4 B12416385 Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate

Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate

Cat. No.: B12416385
M. Wt: 373.4 g/mol
InChI Key: NJRAXCQBMGIWEE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization of the Indole Core: The hydroxyl group and the carboxylate ester can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperidine derivative.

    Final Coupling Steps: The final steps involve coupling the various functionalized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The piperidine moiety can be substituted with other amines or nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst

    Substitution: Various amines, nucleophiles, and suitable solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of new amine derivatives

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indole core.

    Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.

    Synthetic Organic Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various receptors in the body, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.

    Piperidine-containing compounds: These compounds have the piperidine moiety and can exhibit similar pharmacological properties.

Uniqueness

Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25)

InChI Key

NJRAXCQBMGIWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O

Origin of Product

United States

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